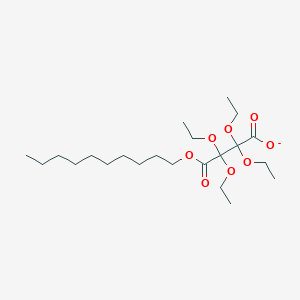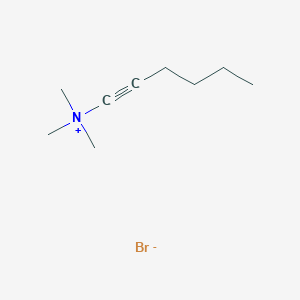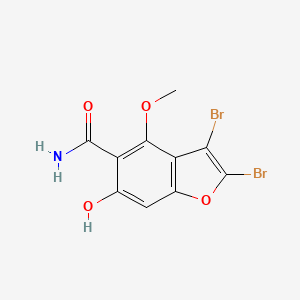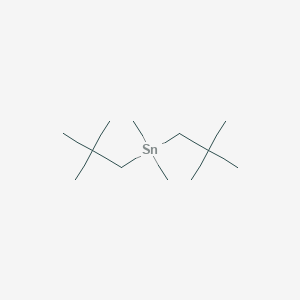![molecular formula C17H35NO4 B14382756 [Bis(2-hydroxyethyl)amino]methyl dodecanoate CAS No. 88101-73-9](/img/structure/B14382756.png)
[Bis(2-hydroxyethyl)amino]methyl dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Bis(2-hydroxyethyl)amino]methyl dodecanoate is a chemical compound with the molecular formula C17H35NO4 It is known for its unique structure, which includes a dodecanoate (lauric acid) ester linked to a [bis(2-hydroxyethyl)amino]methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(2-hydroxyethyl)amino]methyl dodecanoate typically involves the esterification of lauric acid with [bis(2-hydroxyethyl)amino]methanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[Bis(2-hydroxyethyl)amino]methyl dodecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[Bis(2-hydroxyethyl)amino]methyl dodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties.
Mechanism of Action
The mechanism of action of [Bis(2-hydroxyethyl)amino]methyl dodecanoate involves its interaction with biological membranes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane.
Comparison with Similar Compounds
Similar Compounds
[Bis(2-hydroxyethyl)amino]methyl hexanoate: Similar structure but with a shorter hexanoate chain.
[Bis(2-hydroxyethyl)amino]methyl octanoate: Similar structure but with an octanoate chain.
Uniqueness
[Bis(2-hydroxyethyl)amino]methyl dodecanoate is unique due to its longer dodecanoate chain, which imparts distinct physicochemical properties. This longer chain can enhance its emulsifying and surfactant capabilities, making it more effective in certain applications compared to its shorter-chain counterparts.
Properties
CAS No. |
88101-73-9 |
|---|---|
Molecular Formula |
C17H35NO4 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
[bis(2-hydroxyethyl)amino]methyl dodecanoate |
InChI |
InChI=1S/C17H35NO4/c1-2-3-4-5-6-7-8-9-10-11-17(21)22-16-18(12-14-19)13-15-20/h19-20H,2-16H2,1H3 |
InChI Key |
WMJCVEINXYETAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



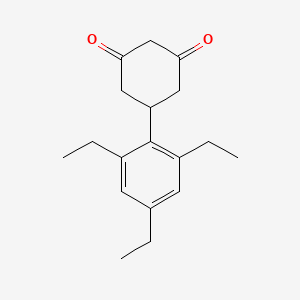
![N,N'-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14382688.png)
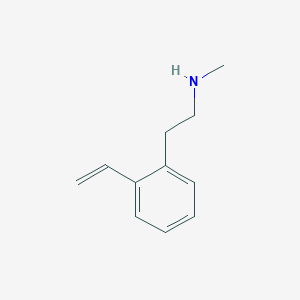
![Ethyl [4-(acetyloxy)phenyl]acetate](/img/structure/B14382699.png)


![N-[1,1'-Biphenyl]-3-yl-N~2~-ethyl-N~2~-phenylglycinamide](/img/structure/B14382714.png)
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide](/img/structure/B14382722.png)
